molecular formula C17H15N5O3S B607271 EED226

EED226

カタログ番号: B607271
分子量: 369.4 g/mol
InChIキー: DYIRSNMPIZZNBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Overview of PRC2 Architecture and Core Subunit Functions

The core of the mammalian PRC2 complex is composed of four essential subunits: Enhancer of Zeste Homolog 2 (EZH2) or its paralog EZH1, Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma-associated binding proteins 46 and 48 (RBBP4/7, also known as RbAp46/48). nih.govnih.govnih.govguidetopharmacology.org

EZH2/EZH1: These proteins serve as the catalytic subunits of PRC2, possessing histone methyltransferase (HMT) activity within their SET domains. nih.govnih.govguidetopharmacology.orguni-freiburg.de They are responsible for catalyzing the addition of methyl groups to H3K27. nih.govcenmed.comnih.govnih.govctdbase.org

EED: EED is a critical regulatory subunit that is essential for the enzymatic activity of PRC2. nih.gov It contains WD40 repeat domains and functions as a reader of histone modifications, particularly binding to trimethylated H3K27 (H3K27me3). This binding provides allosteric activation of the PRC2 complex, enhancing its methyltransferase activity on neighboring histones. fishersci.canih.govrssing.comuni.lu

SUZ12: SUZ12 is indispensable for the structural integrity and enzymatic function of the PRC2 complex. nih.govnih.gov It plays a key role in complex assembly and is required for efficient H3K27 methylation. nih.gov

RBBP4/7: These two highly homologous proteins are also core components of PRC2 and contribute to the complex's catalytic efficiency. nih.gov

The core complex can associate with various accessory subunits, which can influence its recruitment to specific genomic loci and modulate its activity. nih.govguidetopharmacology.org

Role of Histone H3 Lysine 27 Methylation (H3K27me3) in Chromatin Dynamics

Histone H3 Lysine 27 trimethylation (H3K27me3) is a well-established epigenetic mark primarily associated with transcriptional repression and the formation of facultative heterochromatin. nih.govcenmed.comnih.govctdbase.orgwikipedia.orgbit.lynih.gov The deposition of H3K27me3 by PRC2 leads to chromatin compaction, thereby restricting the access of transcription factors and the transcriptional machinery to target genes. ctdbase.orgwikipedia.org

This repressive mark is dynamically regulated throughout development, with its deposition and removal playing crucial roles in cell fate decisions and differentiation processes. bit.lynih.govcenmed.commdwiki.org PRC2 catalyzes the sequential methylation of H3K27, producing mono-, di-, and trimethylated states, with H3K27me3 being the most strongly associated with stable gene silencing. nih.govcenmed.comnih.govnih.govctdbase.org

Dysregulation of PRC2 in Human Pathologies, Including Cancer

Aberrant PRC2 activity is frequently observed in a wide range of human diseases, notably developmental disorders and various types of cancer. nih.gov Both increased (gain-of-function) and decreased (loss-of-function) PRC2 activity can contribute to disease pathogenesis, highlighting the complex and sometimes contradictory roles of PRC2 in oncogenesis and tumor suppression. nih.gov

In cancer, dysregulation of PRC2 can lead to aberrant patterns of H3K27 methylation, resulting in the silencing of critical tumor suppressor genes and the activation of oncogenes. cenmed.comwikipedia.orgpharmakb.com Overexpression, amplification, or activating mutations in PRC2 subunits, particularly EZH2, are commonly found in numerous malignancies, including lymphomas, breast cancer, prostate cancer, and myelodysplastic syndromes/myeloproliferative neoplasms. nih.govcenmed.comnih.govrssing.comwikipedia.orgpharmakb.comwikipedia.orgblogspot.com These alterations can drive uncontrolled cell proliferation, enhance invasiveness and metastasis, and contribute to drug resistance. wikipedia.orgwikipedia.org Conversely, inactivating mutations or deletions in PRC2 components like EZH2, EED, and SUZ12 have been observed in other cancers, such as malignant peripheral nerve sheath tumors and T-cell acute lymphoblastic leukemia, where PRC2 can act as a tumor suppressor. nih.govrssing.com

Strategic Targeting of the Embryonic Ectoderm Development (EED) Subunit within PRC2

Given the significant role of PRC2 dysregulation in cancer, targeting components of this complex has emerged as a promising therapeutic strategy. While initial efforts primarily focused on inhibiting the catalytic subunit EZH2, targeting the EED subunit offers an alternative approach to disrupt PRC2 function. rssing.compharmakb.com

EED is essential for the stability and full enzymatic activity of PRC2, primarily through its ability to bind H3K27me3 and allosterically stimulate EZH2. fishersci.canih.govrssing.comuni.lu Inhibiting EED disrupts this allosteric activation mechanism, leading to a reduction in global H3K27me3 levels and impaired PRC2 function. rssing.comuni.lu This strategy holds particular promise for overcoming resistance mechanisms that can arise with EZH2-targeted therapies, as EED inhibitors operate via a distinct allosteric mechanism rather than competing with the SAM cofactor like many EZH2 inhibitors. fishersci.canih.govuni.lublogspot.comnih.govuni.lu

EED226 is a notable example of a small molecule inhibitor specifically designed to target the EED subunit of PRC2. fishersci.canih.govuni.lunih.govguidetopharmacology.orgguidetomalariapharmacology.org It has been characterized as a potent, selective, and orally bioavailable compound. fishersci.caguidetopharmacology.org Research indicates that this compound directly binds to the H3K27me3 binding pocket within the EED subunit. fishersci.canih.govuni.lunih.govguidetopharmacology.orgguidetomalariapharmacology.org This binding event induces a conformational change in EED, which in turn leads to a loss of PRC2 enzymatic activity. fishersci.canih.govuni.luguidetopharmacology.org this compound has been shown to inhibit both the basal and H3K27me3-stimulated catalytic activities of PRC2 in vitro. nih.govguidetomalariapharmacology.org

Preclinical studies have demonstrated the efficacy of this compound in reducing H3K27 methylation and inhibiting the growth of cancer cells, including those that have developed resistance to EZH2 inhibitors. fishersci.canih.govuni.lublogspot.comnih.govuni.luguidetopharmacology.org this compound functions as an allosteric inhibitor, meaning it binds to a site distinct from the active catalytic site and induces a conformational change that impairs enzyme function. fishersci.cauni.luguidetopharmacology.org This allosteric mode of inhibition is noncompetitive with the enzyme's substrates, such as SAM and the histone peptide. fishersci.caguidetopharmacology.org

Other EED inhibitors, such as A-395, EED162 (the parental molecule of this compound), EED210, EED396, EED666, EED709, EEDi-5285, and EEDi-1056, have also been reported, further highlighting the potential of targeting EED as a therapeutic strategy. uni-freiburg.deblogspot.comnih.govuni.lucenmed.comnih.govmedchemexpress.comnih.gov EEDi-5285, for instance, has shown even greater potency in binding to EED and inhibiting cell growth in certain cancer cell lines compared to this compound. nih.gov These compounds bind to EED and compete with H3K27me3 binding, inducing conformational changes in the aromatic cage of EED. guidetomalariapharmacology.org

特性

IUPAC Name

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIRSNMPIZZNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Eed226

Allosteric Modulation of PRC2 Activity through EED Binding

EED is a core component of the PRC2 complex and plays a crucial role in its activity by binding to trimethylated H3K27 (H3K27me3). This binding allosterically stimulates the methyltransferase activity of EZH2, the catalytic subunit of PRC2, thereby promoting the propagation of the repressive H3K27me3 mark. nih.govacs.orgacs.orgnih.gov EED226 functions as an allosteric inhibitor by directly binding to the H3K27me3 binding pocket on the EED subunit. medkoo.comselleckchem.comaxonmedchem.comresearchgate.netnih.govbertin-bioreagent.comacs.orgaacrjournals.orgselleckchem.comchemietek.com This competitive binding with H3K27me3 disrupts the positive feedback loop that enhances PRC2 activity. researchgate.netbertin-bioreagent.com The binding affinity of this compound to EED has been reported with a dissociation constant (Kd) of 82 nM. selleckchem.comchemicalprobes.org this compound binds to the EED and PRC2 complex with a 1:1 stoichiometry. selleckchem.comtargetmol.com

Inhibition of Histone H3K27 Methyltransferase Activity

The primary consequence of this compound binding and the resulting conformational changes is the inhibition of PRC2's ability to methylate histone H3 at lysine 27. researchgate.netnih.govbertin-bioreagent.comselleckchem.comtargetmol.com This inhibition leads to a decrease in global H3K27me3 levels in cells. bertin-bioreagent.comacs.orgselleckchem.comtargetmol.com

Impact on EZH2-Catalyzed Methylation

This compound effectively inhibits the methyltransferase activity of PRC2 containing the EZH2 subunit. medkoo.comresearchgate.netnih.govselleckchem.comchemietek.comtargetmol.com This includes PRC2 complexes with wild-type EZH2 as well as those containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors. medkoo.comresearchgate.netnih.govselleckchem.comtargetmol.com In vitro enzymatic assays using an H3K27me0 peptide as a substrate have shown an IC50 of 23.4 nM for this compound against PRC2. medchemexpress.comselleckchem.comaxonmedchem.combertin-bioreagent.comselleckchem.comchemietek.comtargetmol.com When using mononucleosomes as the substrate, the IC50 is 53.5 nM. selleckchem.comaxonmedchem.comselleckchem.comchemietek.comtargetmol.com

Inhibition of EZH1-PRC2 Complex Activity

Beyond inhibiting EZH2-containing PRC2, this compound also effectively inhibits the activity of PRC2 complexes containing the EZH1 subunit. medchemexpress.comnih.govselleckchem.comtargetmol.com This is a notable feature, as some EZH2-targeted inhibitors may not affect EZH1-PRC2 activity. nih.gov The inhibition of both EZH2- and EZH1-PRC2 activities by this compound may offer advantages in targeting tumors dependent on either or both complexes. medchemexpress.comnih.gov

Specificity Profile Against Other Protein Methyltransferases, Kinases, and Receptor Classes

This compound exhibits a remarkable selectivity profile, showing limited activity against a broad range of other protein methyltransferases, kinases, and receptor classes. selleckchem.comchemicalprobes.orgtargetmol.com In enzymatic assays, this compound showed IC50 values greater than 100 µM against 20 other protein methyltransferases. nih.gov Its activity against 21 other protein methyltransferases, kinases, and other protein classes was evaluated, demonstrating significant selectivity for the PRC2 complex. selleckchem.comtargetmol.com Specifically, this compound had limited activity against 23 kinases (IC50 >10 µM) and 22 GPCRs, ion channels, and nuclear receptors (IC50 >30 µM). chemicalprobes.org The only other histone methyltransferase inhibited by this compound is the EZH1-PRC2 complex. selleckchem.comchemicalprobes.orgtargetmol.com

Data Table: Selectivity Profile of this compound

Target ClassNumber of Targets TestedActivity (IC50)Reference
Protein Methyltransferases20>100 µM nih.gov
Protein Methyltransferases21 (including the above)Selective for PRC2 selleckchem.comtargetmol.com
Kinases23>10 µM chemicalprobes.org
GPCRs, Ion Channels, Nuclear Receptors22>30 µM chemicalprobes.org
EZH1-PRC2 Complex1Inhibited selleckchem.comchemicalprobes.orgtargetmol.com

Cellular and Biochemical Impact of Eed226

Regulation of Histone H3K27 Methylation Levels in Cellular Models

EED226 treatment leads to a significant reduction in the levels of repressive histone marks associated with PRC2 activity.

Global Reduction of H3K27me3 and H3K27me2 Marks

Studies have demonstrated that this compound treatment results in a dose-dependent decrease in global H3K27me3 and H3K27me2 levels in various cell lines, such as G401 cells selleckchem.comselleckchem.combertin-bioreagent.comtargetmol.comcaymanchem.com. This reduction is a direct consequence of this compound's allosteric inhibition of PRC2, which prevents the complex from efficiently methylating H3K27 researchgate.netbertin-bioreagent.com. The loss of H3K27me3 following EED inhibition can also lead to a corresponding increase in H3K27 acetylation levels, suggesting a reciprocal regulation between these two histone modifications acs.org.

Data illustrating the dose-dependent reduction of H3K27me3 in G401 cells treated with this compound is presented below:

Cell LineHistone MarkThis compound ConcentrationEffect on MethylationReference
G401H3K27me3Dose-dependent (e.g., 1 μM, 5 μM, 10 μM)Significant reduction selleckchem.comselleckchem.combertin-bioreagent.comtargetmol.comcaymanchem.com
G401H3K27me2Dose-dependentSignificant reduction selleckchem.comselleckchem.combertin-bioreagent.comtargetmol.comcaymanchem.com
C666-1H3K27me31 μM, 5 μM, 10 μM (up to 72 hours)Significantly reduced in a dose-response relationship nih.gov
HK1H3K27me31 μM, 5 μM, 10 μM (up to 72 hours)Significantly reduced in a dose-response relationship nih.gov
HEK 293TH3K27me3Not specifiedReduced researchgate.net
FD fibroblastsH3K27me3Not specifiedReduced researchgate.net
Jurkat latency modelsH3K27me310 μMSubstantial loss at the HIV LTR acs.org
Primary CD4+ T-cellsH3K27me3Single dosesImpacted global levels acs.org
mESCsH3K27me3Not specified (over 24h)Similar decrease to EPZ-6438 researchgate.net

Modulation of PRC2 Target Gene Expression

By reducing H3K27 methylation, this compound influences the expression of genes that are typically silenced by PRC2. This compound has been shown to block H3K27 methylation of PRC2 target genes selleckchem.comnovartis.comresearchgate.net. Global gene expression analysis in nasopharyngeal carcinoma (NPC) cells treated with this compound revealed that the compound predominantly affects the expression of major histocompatibility complex (MHC) class I genes and cell cycle-related genes nih.govresearchgate.net. In female germline stem cells (FGSCs), this compound treatment enhanced the expression of Oct4 and downregulated the expression of P53 and P63, suggesting a correlation between this compound-mediated epigenetic dynamics and the transcriptional variation of these genes nih.gov.

Effects on Cell Proliferation and Viability in Various Cell Lines

This compound exhibits antiproliferative effects on various cell lines, particularly those dependent on PRC2 activity. In diffuse large B-cell lymphoma (DLBCL) cells, this compound inhibited proliferation, showing greater effectiveness in EZH2-mutant cells compared to wild-type EZH2 cells nih.gov. This compound reduced proliferation of Karpas422 lymphoma cells in vitro bertin-bioreagent.comcaymanchem.com. In NPC cells, this compound at low concentrations could inhibit cellular proliferation in C666-1 cells, while higher concentrations were needed for inhibition in HK1 cells nih.govmedkoo.com.

Data on the antiproliferative activity of this compound is summarized below:

Cell LineAssay TypeConcentrationIncubation TimeActivity DescriptionReference
KARPAS422Antiproliferative assayIC50 = 0.08 μMup to 14 daysReduction in cell viability selleckchem.commedchemexpress.com
KARPAS422Growth inhibitionIC50 = 0.18 μM7 daysGrowth inhibition by WST8 assay medchemexpress.com
KARPAS-422Growth inhibitionIC50 = 125.4 nM7 daysGrowth inhibition by lactate dehydrogenase based WST-8 assay medchemexpress.com
KARPAS-422Growth inhibitionIC50 = 80 nMNot specifiedGrowth inhibition medchemexpress.com
C666-1 (NPC)Proliferation inhibitionLow concentrationsNot specifiedInhibited cellular proliferation nih.govmedkoo.com
HK1 (NPC)Proliferation inhibitionHigher concentrationsNot specifiedInhibited cellular proliferation nih.govmedkoo.com
DB cells (DLBCL)Proliferation inhibition3 μMup to 12 daysConcentration dependent inhibition nih.gov
Pfeiffer cells (DLBCL)Proliferation inhibition3 μMup to 12 daysConcentration dependent inhibition nih.gov
FGSCsColony formation array1, 5 µMNot specifiedSignificantly enhanced colony formation and growth nih.gov
FGSCsColony formation array10 µMNot specifiedMarkedly decreased clone number nih.gov

Influence on Cell Cycle Progression and Apoptotic Pathways

This compound's impact on cell proliferation can be linked to its influence on cell cycle progression and apoptotic pathways. In some cellular contexts, the growth inhibition induced by PRC2 inhibitors, including those targeting EED, has been partly attributed to cell cycle arrest, such as in the G0/G1 phase nih.gov. Global gene expression analysis in NPC cells treated with this compound showed effects on cell cycle-related genes nih.govresearchgate.net. In FGSCs, this compound treatment significantly inhibited apoptosis, as indicated by the downregulation of P53 and P63 expression nih.gov.

Alterations in Protein Expression and Signaling Pathways

Beyond histone modifications, this compound can also influence the expression of specific proteins and impact signaling pathways. Western blot analysis has been used to evaluate the effect of this compound on protein expression levels, including H3K27me3, H3K27me2, and total histone H3 selleckchem.comselleckchem.comtargetmol.com. In NPC cells, this compound treatment resulted in increased MHC-I proteins in vitro nih.gov. This compound has also been shown to affect the expression of survival-associated genes like Oct4, P53, and P63 in FGSCs nih.gov. While the primary target is EED within the PRC2 complex, the downstream effects can extend to modulating various signaling pathways influenced by PRC2-mediated gene silencing.

Preclinical Efficacy and Therapeutic Applications of Eed226

Antitumor Activity in Hematological Malignancies

EED226 has shown promising antitumor activity in preclinical models of hematological malignancies, where dysregulation of PRC2 is frequently observed. aacrjournals.org Its ability to inhibit PRC2 function by binding to EED leads to reduced H3K27 methylation, impacting the expression of genes critical for cancer cell survival and proliferation. medkoo.comselleckchem.comtargetmol.comresearchgate.netnih.govaacrjournals.orgacs.org

Studies have reported robust and sustained tumor regression induced by this compound in preclinical models of Diffuse Large B-cell Lymphoma (DLBCL). medkoo.commedchemexpress.comchemietek.com this compound effectively inhibited the growth of DLBCL xenografts in mice and reduced H3K27me3 levels to a similar extent as observed with EZH2 inhibitors. selleckchem.comtargetmol.com In a mouse subcutaneous xenograft model using Karpas422 cells, oral administration of this compound achieved 100% tumor growth inhibition (TGI) at a dose of 40 mg/kg after 32 days. nih.gov Complete tumor regression was also observed in the KARPAS300 xenograft model at a dose of 300 mg/kg. researchgate.net Pharmacology studies in Balb/C nude mice inoculated with human DLBCL-derived KARPAS-422 cells indicated that this compound treatment induced complete tumor regression. researchgate.netresearchgate.net

Table 1: this compound Efficacy in DLBCL Xenograft Models

Xenograft ModelDose (mg/kg)Administration RouteOutcomeReference
Karpas42240Oral gavage100% Tumor Growth Inhibition (32 days) nih.gov
KARPAS300300Not specifiedComplete Tumor Regression researchgate.net
KARPAS-422Not specifiedNot specifiedComplete Tumor Regression researchgate.netresearchgate.net

A significant advantage of this compound is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive EZH2 inhibitors. medkoo.comresearchgate.netnovartis.com this compound has demonstrated robust and sustained tumor regression in EZH2-mutant preclinical DLBCL models. medkoo.commedchemexpress.comchemietek.com In EZH2 Y111N and F120L mutated drug-resistant WSU-DLCL2 cells, this compound successfully inhibited cell proliferation and reduced H3K27me3 levels. nih.gov This suggests that EED inhibitors like this compound may offer a therapeutic option for cancers that have developed resistance to SAM-competitive EZH2 inhibitors. researchgate.netnih.gov

Regression of Diffuse Large B-cell Lymphoma (DLBCL) Xenografts

Antitumor Activity in Solid Tumor Models

Beyond hematological malignancies, this compound has also shown antitumor activity in preclinical solid tumor models. medchemexpress.com Its ability to modulate PRC2 activity and H3K27 methylation is being explored for its therapeutic potential in various solid cancer types.

This compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cells. researchgate.net This effect is mediated by the inhibition of excessive histone trivalent methylation in liver cancer cells, which in turn relieves the repression of pro-apoptotic and cell cycle regulatory genes like Bim and p21. researchgate.net In the human hepatocellular carcinoma cell line HepG2, this compound treatment led to increased apoptosis and cell cycle arrest, specifically in the S and G2/M phases. nih.gov

In nasopharyngeal carcinoma (NPC) models, this compound regulates histone H3K27 methylation and PRC2 target gene expression. tandfonline.com While this compound as a monotherapy showed minimal to modest inhibition on NPC cell growth at 72 hours, it significantly down-regulated H3K27me3 levels at low doses. aacrjournals.org this compound at low concentrations primarily affected cell-adherence related genes in the short term (3-7 days), with more prolonged exposure (7-14 days) leading to significant changes in genes related to the MHC protein complex and cell cycle. aacrjournals.org The observation that this compound reduced H3K27me3 expression supports the hypothesis that targeting PRC2 could potentially 're-program' gene expression in NPC cells. nih.gov Combinations of this compound with other agents have shown synergistic effects on cell growth inhibition in NPC cell lines. Specifically, synergistic inhibitory effects were observed when this compound was combined with gemcitabine in C666-1 cells and with the CDK4/6 inhibitor LEE011 in both C666-1 and HK1 cells. aacrjournals.org However, concurrent treatment of this compound with Azacitidine (AZA) or EPZ-6438 resulted in antagonistic effects on cell growth. nih.govaacrjournals.org Preclinical studies suggest that this compound enhances antitumor effects in nasopharyngeal carcinoma by targeting the PRC2 complex. researchgate.net

Table 2: this compound Effects in Nasopharyngeal Carcinoma Cell Lines

Cell LineTreatmentOutcomeReference
C666-1This compound (monotherapy, 72hr)Minimal/modest growth inhibition; Significant H3K27me3 downregulation aacrjournals.org
C666-1This compound + GemcitabineSynergistic growth inhibition aacrjournals.org
C666-1This compound + LEE011Synergistic growth inhibition (CI < 0.7 at ED50) aacrjournals.org
HK1This compound + LEE011Synergistic growth inhibition (CI < 0.7 at ED50) aacrjournals.org
C666-1This compound + AZA or EPZ-6438Antagonistic effects on cell growth nih.govaacrjournals.org
NPC43This compound (monotherapy, 72hr)Minimal/modest growth inhibition aacrjournals.org
NPC43This compound + AZA or EPZ-6438Antagonistic effects on cell growth aacrjournals.org

Inhibition of Hepatocellular Carcinoma Cell Proliferation

Therapeutic Potential in Non-Oncological Conditions

Beyond its primary focus in cancer research, this compound has shown potential in other disease areas, such as the reversal of HIV latency. EED inhibitors, including this compound and A-395, demonstrated activity in reversing HIV latency as single agents in in vitro models. acs.org This latency reversal activity was further enhanced when these inhibitors were used in combination with other known latency reversing agents (LRAs). acs.org Treatment with this compound alone in JLatA2 cells resulted in a modest increase in GFP protein expression, an indicator of HIV reactivation. acs.org When combined with SAHA, a histone deacetylase inhibitor, both EED inhibitors led to significant increases in reactivation compared to SAHA alone. acs.org Mechanistically, inhibition of EED with this compound resulted in a substantial loss of H3K27me3 at the HIV LTR, and this loss was accompanied by a concomitant increase in H3K27ac, an active chromatin mark, both at the LTR and globally. acs.org

Attenuation of Renal Tubular Cell Apoptosis

Renal tubular cell apoptosis is a significant factor in the pathogenesis of AKI. Research indicates that this compound can effectively reduce apoptosis in renal tubular cells, both in vivo and in vitro. nih.govfishersci.cahznu.edu.cn

In a murine model of cisplatin-induced AKI, this compound administration led to a reduction in renal tubular cell apoptosis. nih.govfishersci.cahznu.edu.cn This finding was further supported by in vitro studies using cultured renal epithelial cells, where treatment with either this compound or EED siRNA also ameliorated cisplatin-induced apoptosis. nih.govfishersci.cahznu.edu.cn Evidence for reduced apoptosis in the murine kidney following this compound treatment includes decreased TUNEL staining and altered levels of proteins such as Caspase-3 and Bax. nih.gov

The anti-apoptotic effects of this compound are associated with specific molecular mechanisms. This compound treatment has been shown to inhibit the cisplatin-induced phosphorylation of p53 and FOXO3a in vivo and in vitro. nih.govfishersci.cahznu.edu.cn These transcriptional factors are known to contribute to the induction of apoptosis. nih.govfishersci.cahznu.edu.cn Furthermore, this compound treatment preserved the expression of Sirtuin 3 and PGC1α, proteins recognized for their association with mitochondrial protection. nih.govfishersci.cahznu.edu.cn Beyond inhibiting apoptosis, this compound also demonstrated effectiveness in enhancing renal tubular cell proliferation, a process necessary for renal regeneration after injury. nih.govfishersci.ca

Attenuation of Renal Tubular Cell Apoptosis

Suppression of Renal Inflammatory Responses

Inflammation plays a crucial role in the progression of AKI. Studies have shown that this compound can suppress renal inflammatory responses in the context of AKI. nih.govfishersci.cahznu.edu.cn This includes the suppression of multiple inflammatory cytokines and a reduction in the infiltration of macrophages to the injured kidney. nih.govfishersci.cahznu.edu.cnnih.gov These findings suggest that inhibiting PRC2 activity by targeting EED interferes with inflammatory processes in the kidney during AKI. nih.gov

Summary of this compound Effects in Murine AKI Model:

EffectObservation in Murine AKI ModelSource
Improved Renal FunctionObserved nih.govfishersci.cahznu.edu.cn
Attenuated Renal Pathological ChangesObserved nih.govfishersci.cahznu.edu.cn
Reduced Renal Tubular Cell ApoptosisObserved nih.govfishersci.cahznu.edu.cnnih.gov
Enhanced Renal Tubular Cell ProliferationObserved nih.govfishersci.ca
Suppressed Inflammatory CytokinesObserved nih.govfishersci.cahznu.edu.cnnih.gov
Reduced Macrophage InfiltrationObserved nih.govfishersci.cahznu.edu.cnnih.gov
Inhibited p53 and FOXO3a PhosphorylationObserved nih.govfishersci.cahznu.edu.cn
Preserved Sirtuin 3 and PGC1α ExpressionObserved nih.govfishersci.cahznu.edu.cn

Facilitation of HIV Latency Reversal

The persistence of latent HIV reservoirs is a significant challenge for achieving an HIV cure. Epigenetic mechanisms, including the repressive H3K27me3 mark mediated by the PRC2 complex, contribute to the maintenance of HIV latency. nih.govuni.luguidetopharmacology.orgebiohippo.com EED, as a core component of PRC2, is involved in allosterically activating EZH2 methyltransferase activity, thereby promoting H3K27me3. nih.govguidetopharmacology.orgebiohippo.com

Investigation into whether EED inhibition could reverse HIV latency revealed that EED inhibitors, including this compound, demonstrated latency reversal activity as single agents in cell line models. nih.govguidetopharmacology.orgebiohippo.comtocris.com This activity was further enhanced when this compound was used in combination with other known latency reversal agents (LRAs), such as SAHA. nih.govguidetopharmacology.orgebiohippo.comtocris.com

Studies using the 2D10 cell line, a Jurkat-derived model that expresses GFP upon LTR activation, showed that this compound treatment resulted in a dose-dependent decrease in global H3K27me3 levels. nih.govtocris.com A 10 µM dose of this compound applied for 72 hours led to a near-complete loss of global H3K27me3. ebiohippo.com this compound treatment in 2D10 cells induced a modest but reproducible increase in GFP expression, indicating activation of the latent HIV LTR, with a 1.8-fold increase observed at a 10 µM concentration compared to control. ebiohippo.com this compound also demonstrated latency reversal activity in JLatA2 Jurkat cells but not in JLat6.3 cells. nih.govtocris.com

The mechanism underlying this compound-mediated latency reversal involves the loss of H3K27me3, which subsequently led to a significant increase in global and HIV LTR-specific H3K27 acetylation levels. nih.govguidetopharmacology.orgtocris.com These findings underscore the role of PRC2-mediated repression in maintaining HIV latency and suggest that targeting EED with compounds like this compound represents a promising approach for the development of novel LRAs. nih.govguidetopharmacology.orgtocris.com

Summary of this compound Effects on HIV Latency Reversal:

Mechanisms of Resistance and Combination Therapeutic Strategies

Efficacy of EED226 in Malignancies Resistant to SAM-Competitive EZH2 Inhibitors

Resistance to targeted therapies, including EZH2 inhibitors, is a significant challenge in cancer treatment. Mechanisms of resistance to EZH2 inhibitors can involve the activation of prosurvival pathways and the acquisition of mutations in EZH2 that prevent drug binding. nih.gov this compound's distinct allosteric mechanism of inhibiting PRC2 activity through EED binding offers a potential strategy to overcome resistance that emerges from mutations affecting the EZH2 catalytic site. researchgate.netresearchgate.net

Overcoming Acquired EZH2 Mutations that Confer Resistance

Acquired mutations in EZH2 can lead to resistance to SAM-competitive EZH2 inhibitors by interfering with drug binding to the catalytic domain. nih.gov Studies have shown that diffuse large B-cell lymphoma (DLBCL) cell lines that developed resistance to EZH2 inhibitors such as GSK126 and EPZ-6438 due to acquired EZH2 mutations remained sensitive to this compound. nih.gov This suggests that this compound, by targeting the EED subunit and inhibiting PRC2 through an allosteric mechanism, can effectively bypass resistance mechanisms conferred by mutations in EZH2. researchgate.netresearchgate.netmedkoo.com This provides a potential treatment option for cancers that have become refractory to EZH2 catalytic inhibitors. nih.gov

Investigation of Synergistic Effects in Combination Therapies

Combining this compound with other therapeutic agents is being explored to enhance anti-tumor efficacy and potentially prevent the emergence of resistance. The rationale for such combinations stems from this compound's ability to modulate gene expression, including genes related to cell cycle and the major histocompatibility complex (MHC) class I. nih.govnih.gov

Combination with EZH2 Inhibitors

While this compound and EZH2 inhibitors both target PRC2, their distinct mechanisms of action suggest potential for synergistic effects or for overcoming resistance to one another. One study in nasopharyngeal carcinoma (NPC) cells found that concurrent treatment of this compound with the EZH2 inhibitor EPZ-6438 resulted in antagonistic effects on cell growth. nih.govnih.gov However, other research has indicated that combining EED and EZH2 inhibitors could have synergistic effects in terms of growth blockade and reduction of H3K27me3 levels in certain contexts, partly attributed to their simultaneous binding to PRC2. nih.gov Further investigation is needed to fully understand the complex interactions and potential synergies of combining this compound with EZH2 inhibitors in different cancer types.

Combination with Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors

Aberrant cell cycle control is a hallmark of cancer, and CDK4/6 inhibitors are established therapeutic agents that induce G1 arrest. nih.gov this compound has been shown to affect the expression of cell cycle-related genes. nih.govnih.gov Preclinical studies in NPC cells, utilizing artificial neural network prediction and subsequent experimental validation, have demonstrated a synergistic inhibitory effect on cell growth when this compound was combined with the CDK4/6 inhibitor LEE011 (Ribociclib). nih.govnih.govaacrjournals.org This synergistic effect was associated with the down-regulation of CDK4, pCDK4, CDK6, and pCDK6 expression, and the upregulation of p21 expression. nih.gov

Combination Cell Line Synergy Score (SS) / Combination Index (CI) Effect Source
This compound + LEE011 (CDK4/6i) C666-1 CI < 0.7 at ED50 Synergistic aacrjournals.org
This compound + LEE011 (CDK4/6i) HK1 CI < 0.7 at ED50 Synergistic aacrjournals.org

Combination with Other Standard-of-Care Agents

The potential for combining this compound with other standard-of-care agents, including chemotherapy and epigenetic modulators, has been explored. In NPC cells, combinations of this compound with chemotherapy agents like cisplatin or gemcitabine showed higher synergy scores compared to combinations with azacitidine (AZA) or EPZ-6438. nih.gov Specifically, the combination of this compound and gemcitabine demonstrated a synergistic effect on cell growth inhibition with a combination index (CI) value less than 0.7 in C666-1 cells. nih.gov However, concurrent treatment of this compound with AZA resulted in antagonistic effects on cell growth. nih.govnih.gov this compound has also shown synergistic latency reactivation activity in combination with the HDAC inhibitor SAHA and TNFα in HIV latency models. acs.org

Combination Cell Line Synergy Score (SS) Effect Source
This compound + Gemcitabine C666-1 8.79 Synergistic nih.gov
This compound + AZA C666-1 Not specified Antagonistic nih.govnih.gov
This compound + Cisplatin C666-1 Higher than AZA/EPZ-6438 Synergistic nih.gov

Targeted Protein Degradation Approaches Utilizing this compound-Derived Ligands

Targeted protein degradation (TPD) using proteolysis-targeting chimeras (PROTACs) is an emerging therapeutic strategy that utilizes the cell's ubiquitin-proteasome system to degrade target proteins. frontiersin.org this compound has been utilized as a ligand to target the EED protein in the design of PROTAC molecules. targetmol.commedchemexpress.comglpbio.com this compound-COOH, a derivative of this compound, has been used as an EED-targeting ligand and linked to a VHL ligand to form UNC6852. targetmol.commedchemexpress.comglpbio.com UNC6852 is a bivalent chemical degrader that has been shown to induce the degradation of PRC2 components, including EED, EZH2, and SUZ12, in a VHL-dependent manner, leading to a reduction in H3K27me3 levels. frontiersin.org This approach offers a distinct modality for targeting PRC2 compared to catalytic inhibition and may have advantages in overcoming certain resistance mechanisms. frontiersin.orgbiorxiv.org

Q & A

Q. What is the molecular mechanism by which EED226 inhibits PRC2 activity?

this compound binds to the H3K27me3-binding pocket of the EED subunit within the PRC2 complex, inducing conformational changes that disrupt the interaction between EED and EZH2. This allosteric inhibition prevents PRC2 from catalyzing H3K27 trimethylation, leading to reduced H3K27me3 levels and reactivation of silenced tumor suppressor genes. The binding affinity (Kd) for EED is 82 nM, while the IC50 for PRC2 inhibition is 23.4 nM using H3K27me0 peptide substrates .

Q. What are the standard in vitro assays for evaluating this compound’s potency?

Key assays include:

  • Enzymatic inhibition assays : Measure IC50 using H3K27me0 peptides (IC50 = 23.4 nM) or mononucleosomes (IC50 = 53.5 nM) as substrates. Mononucleosome assays better mimic physiological conditions by incorporating chromatin context .
  • Binding affinity studies : Surface plasmon resonance (SPR) or biolayer interferometry (BLI) quantify this compound’s Kd for EED (82 nM) and PRC2 (114 nM) .
  • Cellular assays : Quantify H3K27me3 reduction via immunoblotting or immunofluorescence in cell lines (e.g., KARPAS-422 lymphoma cells, IC50 = 80 nM) .

Advanced Research Questions

Q. How do substrate choices (peptide vs. nucleosome) impact IC50 values for this compound?

this compound exhibits substrate-dependent potency due to differences in PRC2’s conformational dynamics. With mononucleosomes, the IC50 increases to 53.5 nM compared to 23.4 nM for peptides. This reflects the requirement for PRC2 to adopt an active conformation when engaging chromatin, which partially resists inhibition . Researchers must validate findings across substrates to ensure translational relevance.

Q. What structural modifications of this compound have improved its pharmacokinetic properties?

The original this compound structure (furan core, methylsulfonylphenyl group) faced limitations in solubility and metabolic stability. Key optimizations include:

  • Furan replacement : Substituting the electron-rich furan with pyridine (e.g., MAK683) reduced metabolic oxidation and improved solubility .
  • Core and surface moiety adjustments : Modifications to the triazolopyrimidine core enhanced binding to the aromatic cage of EED, while polar groups improved water solubility .
    These changes yielded MAK683, which shows a 9 nM IC50 in cellular assays and 100% tumor growth inhibition in xenografts at 40 mg/kg .

Q. How does this compound overcome resistance to SAM-competitive EZH2 inhibitors?

this compound targets the EED subunit rather than EZH2’s catalytic domain, making it effective against EZH2 mutants (e.g., Y641N) that resist SAM-competitive inhibitors. In DLBCL models, this compound maintained potency in EI1-resistant WSU-DLCL2 cells, with synergistic effects observed when combined with EI1 (synergy scores: 1.67–2.17) .

Q. What in vivo models are most relevant for studying this compound’s antitumor effects?

  • Subcutaneous xenografts : KARPAS-422 (EZH2-mutant lymphoma) models show dose-dependent tumor suppression (40 mg/kg, oral) with 100% tumor growth inhibition over 32 days .
  • Orthotopic models : Hepatocellular carcinoma (HCC) models (e.g., BEL-7402, IC50 = 0.8 μM) demonstrate this compound’s ability to reduce H3K27me3 and upregulate pro-apoptotic proteins like Bim and p21 .

Q. How can researchers assess off-target effects of this compound in epigenetic studies?

  • Global histone methylation profiling : Mass spectrometry or ChIP-seq evaluates specificity for H3K27me3 versus other marks (e.g., H3K4me3, H3K9me3).
  • RNA splicing assays : In HEK 293T cells, this compound modulates splicing of SMN2 exon 7 and constitutive exons, requiring careful interpretation of transcriptomic data .

Methodological and Contradiction Analysis

Q. How should contradictory IC50 values for this compound be interpreted?

Discrepancies arise from assay conditions:

  • Peptide substrates : Simpler systems yield lower IC50 (23.4 nM) .
  • Mononucleosomes : Higher IC50 (53.5 nM) reflects chromatin’s structural complexity .
    Researchers should contextualize data by substrate type and physiological relevance.

Q. What strategies address this compound’s solubility challenges in preclinical studies?

  • Formulation optimization : Use of DMSO for stock solutions (≥98% purity) and dilution in PBS with surfactants (e.g., Tween-80) for in vivo dosing .
  • Structural analogs : MAK683’s pyridine ring improves solubility (2.5-fold increase) while maintaining potency .

Q. How does this compound influence cellular senescence pathways?

In fibroblast models, 10 μM this compound reduces SA-β-gal activity and suppresses p16/p21 mRNA by 50–70% over 14 days. However, in HCC, it upregulates p21 via H3K27me3 loss, highlighting context-dependent effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。